An In-Depth Technical Guide to the Physical Properties of 2-Bromo-9,9-di-p-tolyl-9H-fluorene
An In-Depth Technical Guide to the Physical Properties of 2-Bromo-9,9-di-p-tolyl-9H-fluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of 2-Bromo-9,9-di-p-tolyl-9H-fluorene in Modern Organic Materials
2-Bromo-9,9-di-p-tolyl-9H-fluorene is a specialized organic molecule built upon a fluorene core. The fluorene unit itself is a rigid and planar aromatic system known for its high thermal stability and charge-carrying capabilities. This makes it a foundational component in the design of advanced materials for organic electronics. The strategic placement of a bromine atom at the 2-position and two p-tolyl groups at the C9 position imparts a unique combination of properties, making this molecule a valuable building block in the synthesis of complex organic semiconductors.
The bromine atom serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions. This allows for the precise and controlled extension of the conjugated system, a key strategy in tuning the optoelectronic properties of organic materials. The bulky di-p-tolyl groups at the C9 position are not merely spectators; they play a crucial role in enhancing the solubility of the molecule in common organic solvents and in preventing intermolecular aggregation, which can be detrimental to the performance of organic electronic devices. This guide provides a comprehensive overview of the physical properties of 2-Bromo-9,9-di-p-tolyl-9H-fluorene, offering insights into its synthesis, characterization, and the scientific principles underpinning its utility.
Physicochemical Properties: A Snapshot
The fundamental physical characteristics of 2-Bromo-9,9-di-p-tolyl-9H-fluorene are summarized in the table below. These properties are foundational for its handling, purification, and application in further synthetic endeavors.
| Property | Value | Source |
| CAS Number | 474918-33-7 | TCI Chemicals |
| Molecular Formula | C₂₇H₂₁Br | TCI Chemicals |
| Molecular Weight | 425.37 g/mol | TCI Chemicals |
| Appearance | White to light yellow crystalline powder | TCI Chemicals |
| Melting Point | 182.0 to 186.0 °C | TCI Chemicals |
| Purity | >98.0% (by GC) | TCI Chemicals |
Molecular Structure and Its Implications
The molecular architecture of 2-Bromo-9,9-di-p-tolyl-9H-fluorene is key to its function. The fluorene core provides a rigid, electron-rich backbone, while the substituents at the 2 and 9 positions introduce specific functionalities.
Caption: 2D representation of 2-Bromo-9,9-di-p-tolyl-9H-fluorene.
Synthesis and Purification: A Proposed Pathway
A robust synthesis of 2-Bromo-9,9-di-p-tolyl-9H-fluorene can be envisioned based on established methodologies for related 9,9-diarylfluorene compounds. A common and effective approach involves a Friedel-Crafts-type reaction.
Caption: Proposed synthetic workflow for 2-Bromo-9,9-di-p-tolyl-9H-fluorene.
Experimental Protocol (Proposed)
Step 1: Oxidation of 2-Bromofluorene to 2-Bromofluoren-9-one
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To a solution of 2-bromofluorene in a suitable solvent such as dimethyl sulfoxide (DMSO), add a catalytic amount of a base like potassium hydroxide.
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Heat the reaction mixture to approximately 50-60 °C and bubble air or oxygen through the solution.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into water to precipitate the crude product.
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Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., toluene/methanol) can be performed for purification.[1]
Step 2: Synthesis of 2-Bromo-9,9-di-p-tolyl-9H-fluorene
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromofluoren-9-one in an anhydrous solvent like benzene or toluene.
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Add an excess of toluene to act as both a solvent and a reactant.
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Slowly add a strong acid catalyst, such as trifluoromethanesulfonic acid (triflic acid), to the mixture at room temperature.[2]
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Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
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After the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
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Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a nonpolar eluent like hexane or a mixture of hexane and dichloromethane.
Spectroscopic Characterization: The Molecular Fingerprint
While specific, published spectra for 2-Bromo-9,9-di-p-tolyl-9H-fluorene are not widely available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (typically 7.0-8.0 ppm). The protons on the fluorene core will exhibit characteristic splitting patterns, influenced by the bromine substituent. The p-tolyl groups will show two distinct doublets in the aromatic region, corresponding to the ortho and meta protons relative to the methyl group. The methyl protons themselves will appear as a sharp singlet further upfield, likely around 2.3 ppm.
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¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region (typically 120-150 ppm). The quaternary carbon at the C9 position will be a distinct singlet. The carbon atom attached to the bromine will be shifted downfield. The carbons of the p-tolyl groups will also show characteristic signals, including the methyl carbon at around 21 ppm.
Mass Spectrometry (MS)
The mass spectrum should show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern for a monobrominated compound (M⁺ and M+2 peaks with nearly equal intensity). Fragmentation patterns would likely involve the loss of the bromine atom and the tolyl groups.
Solubility Profile
The bulky and nonpolar di-p-tolyl groups at the C9 position significantly enhance the solubility of this fluorene derivative in common organic solvents. This is a critical advantage for its use in solution-processed applications and for ease of purification.
| Solvent Class | Representative Solvents | Expected Solubility |
| Aromatic Hydrocarbons | Toluene, Xylene | Soluble |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble |
| Ethers | Tetrahydrofuran (THF) | Soluble |
| Alcohols | Methanol, Ethanol | Sparingly Soluble to Insoluble |
| Water | Insoluble |
Thermal Properties: Stability Under Stress
Fluorene derivatives, particularly those with bulky substituents at the C9 position, are known for their excellent thermal stability.[3][4] The C9-disubstitution prevents oxidation to the corresponding fluorenone, which can act as an emission quencher in optoelectronic devices.[5]
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Thermogravimetric Analysis (TGA): TGA is expected to show a high decomposition temperature (Td), likely above 300 °C, indicating the molecule's robustness at elevated temperatures required for device fabrication processes like vacuum deposition.
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Differential Scanning Calorimetry (DSC): DSC analysis would reveal the melting point and any other phase transitions. A high glass transition temperature (Tg) is also expected, which is indicative of good morphological stability in the solid state. This is crucial for the longevity of organic electronic devices.
Applications in Organic Electronics
2-Bromo-9,9-di-p-tolyl-9H-fluorene is primarily utilized as a building block for more complex organic semiconductors. Its key application is in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). The fluorene core provides a blue-emitting chromophore, and by attaching other functional groups via the bromine handle, the emission color, charge transport properties, and overall device performance can be finely tuned.
Conclusion
2-Bromo-9,9-di-p-tolyl-9H-fluorene represents a well-designed molecular scaffold for the construction of high-performance organic electronic materials. Its combination of a rigid, emissive fluorene core, versatile synthetic handle, and solubility-enhancing, aggregation-inhibiting bulky substituents make it a valuable tool for researchers in materials science and drug development. While a complete, experimentally verified dataset for all of its physical properties is not yet available in the public domain, a strong understanding of its expected characteristics can be gleaned from the extensive literature on related fluorene derivatives. This guide provides a solid foundation for the informed use and further investigation of this promising compound.
References
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PubChem. 2-Bromo-9,9-diphenyl-9H-fluorene. [Link]
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PubChem. 2-Bromo-9H-fluorene. [Link]
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Boron Molecular. 2,7-dibromo-9,9-di-n-octyl-9H-fluorene. [Link]
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Wu, W.-C., et al. (2002). Synthesis and properties of 9,9-diarylfluorene-based triaryldiamines. Organic Letters, 4(11), 1871–1874. [Link]
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Lim, S. F., et al. (2020). Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene) Solvent-Tuned Aggregate Films. Polymers, 12(11), 2535. [Link]
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Higashihara, T., et al. (2010). 9,9-Diarylfluorene-Based Poly(alkyl aryl ether)s: Synthesis and Property. Polymer Journal, 42, 638–645. [Link]
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Mazik, M., et al. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). European Journal of Organic Chemistry, 26(28), e202300019. [Link]
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Atvars, T. D. Z., et al. (2006). Photophysical properties and quantum chemical studies of poly(2,7-9,9-dihexylfluorene-dyil). Journal of the Brazilian Chemical Society, 17(5), 991-998. [Link]
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